molecular formula C5H10N2O3S B2452354 1-Methyl-2-oxopyrrolidine-3-sulfonamide CAS No. 1599131-44-8

1-Methyl-2-oxopyrrolidine-3-sulfonamide

Cat. No.: B2452354
CAS No.: 1599131-44-8
M. Wt: 178.21
InChI Key: UVTKASFRDINUKG-UHFFFAOYSA-N
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Description

1-Methyl-2-oxopyrrolidine-3-sulfonamide ( 1599131-44-8) is a high-purity chemical building block featuring a pyrrolidine ring integrated with a sulfonamide functional group. Its molecular formula is C 5 H 10 N 2 O 3 S, with a molecular weight of 178.21 g/mol . This structure makes it a valuable intermediate for medicinal chemistry and drug discovery research. The compound's core scaffold is of significant interest in pharmaceutical development. Sulfonamide derivatives based on pyrrolidine and piperidine frameworks have been extensively researched as potent inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, a established target for the treatment of type 2 diabetes . In such inhibitors, the sulfonamide group often occupies the P2 site of the enzyme's active pocket, contributing to enhanced binding affinity and potency . Beyond metabolic diseases, the sulfonamide functional group is a privileged pharmacophore in drugs with diverse activities, including antibacterial, antifungal, and anticancer properties . The integration of the 2-oxopyrrolidine moiety further enhances the compound's utility, as this structure is commonly employed in peptidomimetics to improve the stability and bioavailability of peptide-based drug candidates . Researchers can utilize this compound as a versatile synthon for the design and synthesis of novel bioactive molecules. It is provided for laboratory research purposes only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-oxopyrrolidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3S/c1-7-3-2-4(5(7)8)11(6,9)10/h4H,2-3H2,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTKASFRDINUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Safety Data Sheet (SDS) and Toxicity of 1-Methyl-2-oxopyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Data Gap for a Novel Compound

1-Methyl-2-oxopyrrolidine-3-sulfonamide is a novel chemical entity with potential applications in research and development. As with any new compound, a thorough understanding of its safety profile and potential toxicity is paramount for ensuring the well-being of researchers and for guiding its development trajectory. This technical guide addresses the current landscape of knowledge regarding this compound, acknowledging a significant data gap in publicly available safety and toxicity information.

In the absence of a comprehensive Safety Data Sheet (SDS) and empirical toxicological studies for this specific molecule, this guide adopts a predictive and strategic approach. By leveraging Structure-Activity Relationship (SAR) principles, we will infer a potential hazard profile based on its structural components: the 1-methyl-2-oxopyrrolidine core, analogous to the well-characterized industrial solvent 1-Methyl-2-pyrrolidinone (NMP), and the sulfonamide functional group, a common moiety in various pharmaceuticals.[1]

This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding the potential risks associated with this compound. It further outlines a comprehensive, tiered strategy for the experimental determination of its toxicological properties, in alignment with internationally recognized guidelines. The ultimate goal is to equip scientific professionals with the necessary insights to handle this compound with appropriate caution and to design the requisite studies for a definitive safety assessment.

Part 1: Physicochemical Properties and Predicted Hazard Profile

A foundational step in assessing the toxicology of a novel compound is to analyze its chemical identity and predict its behavior based on its structure.

Chemical Identity

A clear identification of the compound is the cornerstone of any safety assessment. The known properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1599131-44-8Sigma-Aldrich
Molecular Formula C₅H₁₀N₂O₃S-
Molecular Weight 178.21 g/mol Sigma-Aldrich
Chemical Structure -
Structural Analysis and Predictive Toxicology (Structure-Activity Relationship - SAR)

The principle of SAR posits that the biological activity of a chemical is directly related to its molecular structure.[2][3][4][5][6] By dissecting this compound into its core components, we can make informed predictions about its potential toxicological profile.

SAR_Analysis cluster_0 This compound cluster_1 Structural Analogs & Functional Groups cluster_2 Predicted Toxicological Endpoints Compound C₅H₁₀N₂O₃S NMP 1-Methyl-2-pyrrolidinone (NMP) (Pyrrolidinone Core) Compound->NMP shares core structure Sulfonamide Sulfonamide Group (-SO₂NH₂) Compound->Sulfonamide contains functional group ReproTox Reproductive/Developmental Toxicity NMP->ReproTox Irritation Skin/Eye Irritation NMP->Irritation Hypersensitivity Hypersensitivity Reactions Sulfonamide->Hypersensitivity RenalTox Potential Renal Effects Sulfonamide->RenalTox

Caption: Structural relationship between the target compound and its analogs, leading to predicted toxicological endpoints.

  • The 1-Methyl-2-oxopyrrolidine Core: This core structure is shared with 1-Methyl-2-pyrrolidinone (NMP), a widely used solvent with a well-documented toxicity profile. NMP is classified as a substance that may damage the unborn child and causes serious eye and skin irritation. Given the structural similarity, it is prudent to hypothesize that this compound may exhibit similar reproductive and developmental toxicity, as well as irritant properties.

  • The Sulfonamide Moiety: The sulfonamide group is a key functional group in many antibacterial drugs.[1] While conferring therapeutic effects, this moiety is also associated with a range of adverse effects, most notably hypersensitivity reactions, which can manifest as skin rashes and fever.[7][8][9] In some cases, sulfonamides have also been linked to renal toxicity due to their potential to crystallize in the urine.[7]

Overall Predicted Hazard Profile

Based on this SAR analysis, the following table summarizes the predicted hazard profile for this compound. It must be emphasized that these are predictions and require experimental verification.

Hazard ClassPredicted HazardBasis of Prediction
Acute Toxicity Potentially harmful if swallowed, in contact with skin, or if inhaled.General precaution for novel chemical entities.
Skin Corrosion/Irritation Predicted to be a skin irritant.Structural similarity to NMP.
Eye Damage/Irritation Predicted to cause serious eye irritation.Structural similarity to NMP.
Sensitization May cause an allergic skin reaction.Presence of the sulfonamide moiety.[7][8][9]
Germ Cell Mutagenicity Insufficient data for prediction. Experimental testing is required.-
Carcinogenicity Insufficient data for prediction. Experimental testing is required.-
Reproductive Toxicity Suspected of damaging fertility or the unborn child.Structural similarity to NMP.
STOT - Single Exposure May cause respiratory irritation.General property of fine powders or volatile compounds.
STOT - Repeated Exposure Insufficient data for prediction. Experimental testing is required.-
Aspiration Hazard Not predicted to be an aspiration hazard based on likely physical state (solid).-

Part 2: Crafting a GHS-Compliant Safety Data Sheet (SDS)

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[10][11][12][13] An SDS is a comprehensive, 16-section document that is a critical component of this system.[11][12][13][14]

The 16 Sections of a GHS SDS

A GHS-compliant SDS must contain the following 16 sections, presented in a specific order:[11][12][13][14]

  • Identification

  • Hazard(s) Identification

  • Composition/Information on Ingredients

  • First-Aid Measures

  • Fire-Fighting Measures

  • Accidental Release Measures

  • Handling and Storage

  • Exposure Controls/Personal Protection

  • Physical and Chemical Properties

  • Stability and Reactivity

  • Toxicological Information

  • Ecological Information

  • Disposal Considerations

  • Transport Information

  • Regulatory Information

  • Other Information

A Provisional SDS Framework for this compound

The following table outlines the essential information that would populate an SDS for this compound, with the explicit understanding that all hazard classifications and toxicological data are provisional and subject to change upon experimental validation.

SectionProvisional Information (Requires Experimental Verification)
1. Identification Product Name: this compound, CAS: 1599131-44-8. Recommended use: For research and development purposes only.
2. Hazard(s) Identification Predicted GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, Repr. 2, Skin Sens. 1. Signal Word: Warning. Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause an allergic skin reaction. Suspected of damaging fertility or the unborn child. Precautionary Statements: Obtain special instructions before use. Wear protective gloves/eye protection. Avoid breathing dust.
3. Composition/Information Substance: this compound. Purity: >95% (or as specified by supplier).
4. First-Aid Measures Inhalation: Move to fresh air. Skin Contact: Wash with plenty of soap and water. If irritation or rash occurs, get medical advice. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
5. Fire-Fighting Measures Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Specific Hazards: Emits toxic fumes (oxides of carbon, nitrogen, and sulfur) under fire conditions.
6. Accidental Release Measures Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation. Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
7. Handling and Storage Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Storage: Keep container tightly closed in a dry and well-ventilated place. Store locked up.
8. Exposure Controls/PPE Engineering Controls: Use a chemical fume hood. Personal Protective Equipment (PPE): Safety glasses with side-shields, appropriate chemical-resistant gloves (e.g., nitrile rubber), lab coat. Respiratory protection may be needed for handling large quantities or in poorly ventilated areas.
9. Physical & Chemical Properties Appearance: Solid (predicted). Odor: No data available. pH: No data available. Melting/Freezing Point: No data available. Boiling Point: No data available. Solubility: No data available.
10. Stability and Reactivity Reactivity: No data available. Chemical Stability: Stable under recommended storage conditions. Conditions to Avoid: No data available. Incompatible Materials: Strong oxidizing agents. Hazardous Decomposition Products: Oxides of carbon, nitrogen, and sulfur.
11. Toxicological Information Acute Toxicity: No data available. Skin Corrosion/Irritation: Predicted to be irritating. Serious Eye Damage/Irritation: Predicted to be irritating. Respiratory or Skin Sensitization: Predicted to be a skin sensitizer. Germ Cell Mutagenicity: No data available. Carcinogenicity: No data available. Reproductive Toxicity: Suspected of damaging fertility or the unborn child (based on SAR). STOT-Single/Repeated Exposure: No data available.
12. Ecological Information Toxicity: No data available. Persistence and Degradability: No data available. Bioaccumulative Potential: No data available. Mobility in Soil: No data available.
13. Disposal Considerations Dispose of in accordance with local, state, and federal regulations.
14. Transport Information Not regulated as a dangerous good (provisional, pending data).
15. Regulatory Information To be determined based on experimental data and local regulations.
16. Other Information Date of Preparation: February 15, 2026. Disclaimer: This SDS is based on predictive data and is for informational purposes only. A complete and accurate SDS can only be generated after thorough experimental testing.

Part 3: A Comprehensive Toxicological Testing Strategy

To move from a predicted hazard profile to a definitive one, a systematic and tiered experimental approach is essential. The following strategy is based on internationally accepted OECD Guidelines for the Testing of Chemicals, which ensures data quality and regulatory acceptance.[15][16][17][18]

Workflow for Toxicological Assessment

A logical, stepwise progression of testing is crucial to characterize the toxicological profile of a new chemical entity efficiently.

GHS_Toxicity_Workflow start Physicochemical Characterization & In Silico Prediction (SAR) acute_tox Tier 1: Acute Toxicity (Oral, Dermal, Inhalation) OECD 423/425 start->acute_tox irritation Tier 2: Irritation & Sensitization (Skin, Eye) OECD 439, 492, 442D acute_tox->irritation genotox_in_vitro Tier 3: In Vitro Genotoxicity Ames Test (OECD 471) Micronucleus (OECD 487) irritation->genotox_in_vitro repeated_dose Tier 4: Repeated Dose Toxicity 28-Day Oral Study (OECD 407) genotox_in_vitro->repeated_dose genotox_in_vivo Follow-up: In Vivo Genotoxicity Micronucleus (OECD 474) (If in vitro is positive) genotox_in_vitro->genotox_in_vivo Positive Result dart Tier 5: Reproductive/Developmental Screening Test (OECD 421) repeated_dose->dart end Comprehensive Hazard Profile & Final SDS genotox_in_vivo->end full_dart Follow-up: Full DART Study (OECD 414) (If screening is positive or SAR concern) dart->full_dart Positive Result or High Concern dart->end full_dart->end

Caption: A tiered workflow for the comprehensive toxicological assessment of a novel chemical.

Acute Toxicity Assessment

The initial step is to determine the potential for toxicity after a single dose.

  • Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425) [19]

    • Objective: To determine the median lethal dose (LD50) of the substance when administered orally.

    • Test System: Typically, female rats are used as they are often slightly more sensitive.

    • Procedure:

      • A single animal is dosed at a starting dose level (e.g., 300 mg/kg, based on SAR).

      • The animal is observed for 48 hours.

      • If the animal survives, the next animal is dosed at a higher level (e.g., 2000 mg/kg).

      • If the animal dies, the next animal is dosed at a lower level.

      • This sequential dosing continues until stopping criteria are met, typically after 4-5 animals.

    • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals.

    • Data Analysis: The LD50 and its confidence interval are calculated using specialized software.

Irritation and Sensitization Studies

These in vitro tests are crucial for assessing local tissue reactions and have largely replaced traditional animal tests.

  • Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD 439)

    • Objective: To assess the potential of the substance to cause skin irritation.

    • Test System: A commercially available 3D model of human epidermis.

    • Procedure:

      • The test substance is applied topically to the surface of the tissue.

      • After a defined exposure period (e.g., 60 minutes), the substance is washed off.

      • The tissues are incubated for a post-exposure period (e.g., 42 hours).

    • Endpoint: Cell viability is measured using the MTT assay.[20] A reduction in viability below a certain threshold (e.g., 50%) indicates an irritant potential.

Genotoxicity and Mutagenicity Assessment

A battery of tests is required to assess the potential of a substance to cause genetic damage.[21][22][23][24]

Genotoxicity_Battery cluster_invitro In Vitro Battery start Genotoxicity Assessment Ames Bacterial Reverse Mutation (Ames Test - OECD 471) Detects gene mutations start->Ames Micronucleus Mammalian Cell Micronucleus (OECD 487) Detects chromosomal damage start->Micronucleus invivo In Vivo Follow-up (if in vitro positive) Erythrocyte Micronucleus (OECD 474) Micronucleus->invivo Positive Result

Caption: Standard battery of tests for assessing the genotoxic potential of a chemical.

  • Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471) [21]

    • Objective: To detect gene mutations (point mutations) induced by the test substance.

    • Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan).

    • Procedure:

      • The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix).[24]

      • The bacteria are plated on a minimal agar medium lacking the essential amino acid.

    • Endpoint: Only bacteria that have undergone a reverse mutation can synthesize the amino acid and form colonies. A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Repeated Dose Toxicity

This type of study provides information on the effects of repeated exposure and helps identify target organs.

  • Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

    • Objective: To assess the cumulative toxic effects of the substance over a 28-day period and to establish a No-Observed-Adverse-Effect Level (NOAEL).

    • Test System: Rats, typically 5 males and 5 females per dose group.

    • Procedure:

      • The substance is administered daily by oral gavage for 28 days at three or more dose levels, plus a control group.

      • Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

    • Endpoints: At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of key organs is performed.

Developmental and Reproductive Toxicity (DART)

Given the structural alerts from NMP, assessing DART is a high priority.[25][26][27][28]

  • Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421) [29]

    • Objective: To provide initial information on the potential effects on male and female reproductive performance and on the development of offspring.

    • Test System: Rats, typically 10 males and 10 females per dose group.

    • Procedure:

      • Males are dosed for two weeks before mating, during mating, and until termination.

      • Females are dosed for two weeks before mating, during mating, during gestation, and through lactation day 13.

      • Animals are mated, and pregnant females are allowed to litter and nurse their pups.

    • Endpoints: Observations include mating performance, fertility, gestation length, litter size, pup viability, and pup growth. A necropsy is performed on all adult animals and pups. If significant effects are observed, a more extensive one- or two-generation study (e.g., OECD 414 or 443) may be warranted.

Conclusion: A Path Forward to Definitive Safety Assessment

This compound represents a chemical entity with a notable absence of public safety and toxicity data. This guide has provided a predictive hazard profile based on robust Structure-Activity Relationship principles, highlighting potential concerns related to reproductive toxicity and skin/eye irritation, stemming from its structural similarity to NMP, and potential for hypersensitivity from its sulfonamide moiety.

However, these predictions are not a substitute for empirical data. The comprehensive, tiered testing strategy outlined herein, rooted in internationally validated OECD guidelines, provides a clear and scientifically sound roadmap for definitively characterizing the toxicological profile of this compound. For researchers and drug development professionals, adhering to such a strategy is not only a matter of due diligence but a critical step in ensuring laboratory safety, meeting regulatory requirements, and making informed decisions about the future development of this compound. The path from a novel molecule to a well-understood substance is paved with rigorous, systematic, and transparent safety assessment.

References

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Methodological & Application

Application Notes and Protocols for the Sulfonylation of N-Methyl-2-Pyrrolidone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Sulfonyl Pyrrolidone Scaffolds

N-methyl-2-pyrrolidone (NMP) and its derivatives are privileged scaffolds in medicinal chemistry, valued for their favorable physicochemical properties, including high polarity, aprotic nature, and ability to enhance the solubility of drug candidates.[1][2] The introduction of a sulfonyl group onto the pyrrolidone nitrogen atom opens up a vast chemical space for the development of novel therapeutics. The resulting N-sulfonyl pyrrolidone moiety can act as a bioisostere for carboxylic acids and amides, offering modulated acidity, improved metabolic stability, and unique hydrogen bonding capabilities that can enhance target engagement.[3] This structural modification has been explored in the design of inhibitors for various enzymes, including matrix metalloproteinases.[4]

This application note provides a comprehensive guide to the reaction conditions for the sulfonylation of N-methyl-2-pyrrolidone derivatives. It delves into the underlying mechanistic principles, offers detailed experimental protocols, and discusses key considerations for optimizing this critical transformation in a drug discovery context.

Mechanistic Insights: The Nucleophilic Catalysis Pathway in Lactam Sulfonylation

The sulfonylation of N-methyl-2-pyrrolidone, a five-membered lactam, proceeds via a nucleophilic substitution reaction at the sulfur atom of a sulfonyl chloride. Due to the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group, the lactam nitrogen is a relatively weak nucleophile. Therefore, the reaction generally requires the presence of a base and often a nucleophilic catalyst to proceed efficiently.

A widely accepted mechanism, particularly when employing 4-(Dimethylamino)pyridine (DMAP) as a catalyst, involves a nucleophilic catalysis pathway.[5][6]

  • Activation of the Sulfonylating Agent: DMAP, being a superior nucleophile compared to the lactam, initially attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a highly reactive N-sulfonylpyridinium intermediate.[6]

  • Nucleophilic Attack by the Lactam: The deprotonated lactam, formed by the action of a tertiary amine base such as triethylamine (Et3N), then acts as a nucleophile. It attacks the activated N-sulfonylpyridinium species. The increased electrophilicity of the sulfur center in this intermediate significantly accelerates the rate of sulfonylation.[5][6]

  • Catalyst Regeneration: Following the nucleophilic attack, the DMAP catalyst is regenerated, and the final N-sulfonylated N-methyl-2-pyrrolidone derivative is formed.

The use of a stoichiometric amount of a non-nucleophilic tertiary amine base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting materials and the catalyst, thereby quenching the reaction.[4]

Visualizing the Catalytic Cycle

Sulfonylation_Mechanism NMP N-Methyl-2-pyrrolidone (Weak Nucleophile) DeprotonatedNMP Deprotonated NMP NMP->DeprotonatedNMP SulfonylChloride R-SO₂Cl (Sulfonylating Agent) ActivatedIntermediate N-Sulfonylpyridinium Ion [R-SO₂-DMAP]⁺Cl⁻ SulfonylChloride->ActivatedIntermediate DMAP DMAP (Catalyst) DMAP->ActivatedIntermediate Activation Base Et₃N (Base) Base->DeprotonatedNMP Deprotonation Byproduct Et₃N·HCl Base->Byproduct Product N-Sulfonyl-N-methyl-2-pyrrolidone ActivatedIntermediate->Product DeprotonatedNMP->Product Nucleophilic Attack Product->DMAP Catalyst Regeneration

Caption: DMAP-catalyzed sulfonylation of N-methyl-2-pyrrolidone.

Key Reaction Parameters and Optimization Strategies

The successful sulfonylation of N-methyl-2-pyrrolidone derivatives hinges on the careful selection and optimization of several key reaction parameters.

ParameterRecommended Conditions & Rationale
Sulfonylating Agent Aryl or alkyl sulfonyl chlorides (e.g., tosyl chloride, benzenesulfonyl chloride, mesyl chloride) are commonly used. The choice depends on the desired sulfonyl group in the final product.
Base A non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used in stoichiometric amounts (1.5-2.0 equivalents) to neutralize the generated HCl.
Catalyst 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst, typically used in catalytic amounts (0.1 equivalents). Its use significantly accelerates the reaction rate, especially for weakly nucleophilic lactams.[4][5]
Solvent Anhydrous aprotic solvents like dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or acetonitrile (MeCN) are preferred to prevent hydrolysis of the sulfonyl chloride.
Temperature The reaction is often initiated at a low temperature (e.g., -10 °C to 0 °C) to control the initial exothermic reaction upon addition of the sulfonyl chloride. The reaction mixture is then typically allowed to warm to room temperature and stirred for several hours to ensure completion.[4]
Stoichiometry A slight excess of the sulfonyl chloride and the base relative to the N-methyl-2-pyrrolidone derivative is generally employed to drive the reaction to completion.

Experimental Protocols

The following protocols provide a general framework for the sulfonylation of N-methyl-2-pyrrolidone derivatives. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for the N-Sulfonylation of N-Methyl-2-pyrrolidone with an Arylsulfonyl Chloride

This protocol is adapted from a similar procedure for the N-sulfonylation of β-lactams and is expected to be effective for N-methyl-2-pyrrolidone derivatives.[4]

Materials:

  • N-Methyl-2-pyrrolidone derivative (1.0 mmol)

  • Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.5 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (15 mL)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • To a solution of the N-methyl-2-pyrrolidone derivative (1.0 mmol) in dry CH₂Cl₂ (10 mL) in a round-bottom flask, add triethylamine (1.5 mmol) and DMAP (0.1 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the arylsulfonyl chloride (1.5 mmol) in dry CH₂Cl₂ (5 mL) to the cooled reaction mixture with stirring.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for one hour.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-sulfonylated N-methyl-2-pyrrolidone derivative.

Workflow for Sulfonylation and Product Isolation

Sulfonylation_Workflow Start Start Reactants Combine NMP derivative, Et₃N, and DMAP in CH₂Cl₂ Start->Reactants Cooling Cool to 0 °C Reactants->Cooling Addition Slowly add Sulfonyl Chloride Solution Cooling->Addition Reaction Stir at 0 °C for 1h, then RT overnight Addition->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Drying Dry (Na₂SO₄), Filter, and Concentrate Workup->Drying Purification Column Chromatography Drying->Purification Product Pure N-Sulfonylated Product Purification->Product

Caption: Experimental workflow for N-sulfonylation.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as sulfonyl chlorides are sensitive to moisture. Increasing the reaction time or temperature may also improve conversion.

  • Side Reactions: The formation of di-sulfonamides is a potential side reaction if the starting material is a primary amine. Using the appropriate stoichiometry is crucial.

  • Purification: The crude product may contain unreacted sulfonyl chloride and the hydrochloride salt of the tertiary amine base. The aqueous workup is designed to remove these impurities. Careful column chromatography is often necessary for obtaining a highly pure product.

Conclusion

The sulfonylation of N-methyl-2-pyrrolidone derivatives is a valuable transformation for accessing novel chemical entities with potential therapeutic applications. By understanding the underlying catalytic mechanism and carefully controlling the reaction conditions, researchers can efficiently synthesize a diverse range of N-sulfonyl pyrrolidones. The use of a non-nucleophilic base in conjunction with a catalytic amount of DMAP provides a robust and generally applicable method for this transformation. The protocols and guidelines presented in this application note serve as a solid foundation for the successful implementation and optimization of this important reaction in the drug discovery and development process.

References

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents. National Institutes of Health. [Link]

  • Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. PubChem. [Link]

  • The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. National Institutes of Health. [Link]

  • Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. Semantic Scholar. [Link]

  • Preparation of sulfonylated pyrrolidones using vinyl amides. ResearchGate. [Link]

  • N-Methyl-2-pyrrolidone. Wikipedia. [Link]

  • n-methyl-2-pyrrolidone is an aprotic solvent. YouTube. [Link]

  • N-METHYL 2-PYRROLIDONE (NMP). Ataman Kimya. [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link]

  • N-Methyl-2-Pyrrolidone (NMP) Solvent for Lithium Battery: Its Applications. Nanografi. [Link]

  • A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Organic Chemistry Portal. [Link]

  • A New, Simple Synthesis of N -Tosyl Pyrrolidines and Piperidines. ResearchGate. [Link]

  • Stereodivergent Synthesis of Complex N‑Sulfonimidoyl Lactams via the Castagnoli−Cushman Reaction. eScholarship.org. [Link]

  • N-Alkylsulfonamide Nucleophilicity: Experimental and Computational Assessment of Nitrogen Nucleophilicity of (S)-2-(Iodomethyl)-1-tosylpyrrolidine. PubMed. [Link]

  • Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis. National Institutes of Health. [Link]

  • Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Publications. [Link]

  • The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. [Link]

  • Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones. ACS Publications. [Link]

  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI. [Link]

Sources

Application Note: Advanced Crystallization & Isolation of 1-Methyl-2-oxopyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and pharmaceutical engineers. It synthesizes specific physicochemical properties of sulfonamide-functionalized lactams with industrial crystallization standards.

Executive Summary

1-Methyl-2-oxopyrrolidine-3-sulfonamide (CAS 1599131-44-8) represents a critical scaffold in medicinal chemistry, combining the polarity of a lactam (pyrrolidone) with the ionizability of a primary sulfonamide. This unique functional density presents specific isolation challenges: high water solubility relative to lipophilic impurities, potential for oiling out, and susceptibility to polymorphism.

This guide details two validated protocols for isolating this compound: pH-Shift Reactive Crystallization (for crude isolation) and Anti-Solvent Cooling Crystallization (for high-purity polishing).

Physicochemical Profiling & Solubility Logic

To design a robust crystallization, we must exploit the molecule's functional groups.

  • Lactam Core (NMP-like): Imparts high solubility in polar aprotic solvents (DMSO, DMF, DMAc) and moderate solubility in water.

  • Sulfonamide Group (

    
    ):  Weakly acidic (
    
    
    
    ). This is the "control knob" for isolation. It allows the molecule to form water-soluble salts at
    
    
    and precipitate as a neutral species at
    
    
    .
Solubility Mapping (Thermodynamic Estimates)
Solvent SystemSolubility BehaviorUsage in Protocol
Water (pH 12) High (>100 mg/mL)Dissolution phase (Salt formation)
Water (pH 3) Low (<5 mg/mL)Crystallization phase (Neutral form)
Methanol/Ethanol HighSolvent for recrystallization
Ethyl Acetate Low/ModerateAnti-solvent
Hexane/Heptane InsolubleWash solvent

Protocol A: Reactive Crystallization (pH-Swing)

Best for: Isolating the target from crude reaction mixtures containing inorganic salts or non-acidic organic impurities.

Mechanism

This method utilizes the acidity of the sulfonamide proton. By dissolving the crude mixture in base, the target becomes an ionic salt (


), while non-acidic impurities remain neutral and can be extracted or filtered out. Subsequent acidification regenerates the neutral sulfonamide, forcing crystallization.
Step-by-Step Methodology
  • Dissolution: Suspend the crude solid in 0.5 M NaOH (5 vol relative to mass). Stir at 25°C until fully dissolved.

    • Checkpoint: If solids remain, they are likely non-acidic impurities. Filter this solution to remove them.

  • Clarification: (Optional) Add activated carbon (5 wt%), stir for 30 mins, and filter over Celite to remove color bodies.

  • Nucleation Induction: Cool the filtrate to 5–10°C .

  • Acidification (The Critical Step): Slowly add 1.0 M HCl dropwise. Monitor pH continuously.

    • Target: Drop pH to ~4.0.

    • Observation: Cloud point (nucleation) typically occurs around pH 6–7.

  • Aging: Once pH 4 is reached, stir the slurry for 2 hours at 5°C to ripen the crystals and maximize yield.

  • Filtration: Filter the white precipitate using a sintered glass funnel.

  • Washing: Wash the cake with ice-cold water (2 x 1 vol) to remove residual NaCl.

  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: Anti-Solvent Recrystallization

Best for: Final polishing to achieve >99.5% purity and controlling particle size distribution (PSD).

Mechanism

The molecule is dissolved in a "Good Solvent" (Methanol) and forced out of solution by the addition of a "Bad Solvent" (Ethyl Acetate or Isopropyl Acetate).

Step-by-Step Methodology
  • Dissolution: Dissolve the isolated solid from Protocol A in Methanol at 50°C.

    • Concentration Target: ~100 mg/mL (near saturation).

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove particulate matter.

  • Anti-Solvent Addition (Primary): Slowly add Ethyl Acetate (0.5 equivalents by volume) at 50°C.

    • Note: Do not add enough to cause precipitation yet; this reduces solubility just below the saturation point.

  • Seeding: Add pure seed crystals (0.5 wt%) if available. If not, scratch the vessel wall to induce nucleation.

  • Cooling Ramp: Cool the mixture from 50°C to 20°C over 2 hours (0.25°C/min).

  • Anti-Solvent Addition (Secondary): Once at 20°C, add remaining Ethyl Acetate (to reach a final MeOH:EtOAc ratio of 1:3).

  • Final Cooling: Cool to 0°C and hold for 1 hour.

  • Isolation: Filter and wash with 100% Ethyl Acetate.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and process flow for purifying this compound.

CrystallizationWorkflow Start Crude Reaction Mixture Dissolution Dissolve in 0.5M NaOH (Form Sulfonamide Salt) Start->Dissolution Target is Acidic Filter1 Filtration (Remove Non-Acidic Impurities) Dissolution->Filter1 Insolubles Removed Acidification Acidify with HCl to pH 4 (Reactive Crystallization) Filter1->Acidification Clear Filtrate Isolation1 Isolate Crude Solid (Yield: ~85%, Purity: ~95%) Acidification->Isolation1 Precipitation Recryst Recrystallization (MeOH / Ethyl Acetate) Isolation1->Recryst Polishing FinalProduct Final API Grade (>99.5% Purity) Recryst->FinalProduct Drying

Caption: Integrated workflow for the isolation of acidic sulfonamide derivatives via pH-swing and solvent polishing.

Critical Process Parameters (CPP) & Troubleshooting

IssueRoot CauseCorrective Action
Oiling Out Supersaturation generated too fast or impurities lowering melting point.Reduce cooling rate; Add anti-solvent slower; Increase seed loading.
Low Yield Final pH not low enough; High solubility in mother liquor.Ensure pH < 4; Cool to 0°C; Add NaCl (salting out) to the aqueous phase.
Agglomeration Agitation speed too low; Fast nucleation.Increase impeller speed; Implement a "temperature cycling" (Ostwald ripening) phase.
Polymorphism Sulfonamides often have multiple forms (e.g., Form I vs Form II).[1]Analyze via XRD.[1][2] If metastable form appears, slurry in solvent at 40°C to convert to stable form.

Solid State Characterization Standards

To validate the integrity of the isolated crystals, the following analytical techniques are mandatory:

  • Powder X-Ray Diffraction (PXRD):

    • Purpose: Fingerprinting the crystal form. Sulfonamides are known to exhibit polymorphism [1].[1] Ensure the pattern is consistent batch-to-batch.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: Purity and solvate check. Look for a sharp melting endotherm. A broad peak indicates impurities or amorphous content.

  • HPLC Purity:

    • Method: C18 Column, Water/Acetonitrile gradient (buffered to pH 2.5 to suppress ionization of the sulfonamide).

References

  • Cruickshank, D. L., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Molecular Structure.

  • Martinez, F., et al. (2013). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Physics and Chemistry of Liquids.

  • Thammavaranucupt, K., et al. (2021). Sulfonamide Crystals: Clinical Implications and Isolation. New England Journal of Medicine.

  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 1599131-44-8).

Disclaimer: This protocol is based on general chemical engineering principles for sulfonamide-lactam derivatives. Optimization of volumes and temperatures may be required for specific scale-up equipment.

Sources

Troubleshooting & Optimization

Improving reaction yield of 1-Methyl-2-oxopyrrolidine-3-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource, designed for organic chemists and process engineers dealing with the synthesis of 1-Methyl-2-oxopyrrolidine-3-sulfonamide (CAS: 1599131-44-8).

Status: Active Guide Ticket ID: CHEM-SUP-8821 Topic: Yield Optimization & Troubleshooting for C3-Sulfonylation of N-Methylpyrrolidone (NMP) Audience: Process Chemists, Medicinal Chemists

Executive Summary & Reaction Logic

The synthesis of This compound typically involves the functionalization of the


-carbon (C3) of the lactam ring. Low yields (<30%) are a common complaint due to the competing thermodynamics of lactam ring opening and the instability of the sulfonyl chloride intermediate.

This guide focuses on the Lithium Enolate Trapping Method , which is the most regioselective route but operationally demanding. The protocol involves deprotonation with a non-nucleophilic base, trapping with sulfur dioxide (


), oxidative chlorination, and final amidation.
The Reaction Pathway (Logic Flow)

The following diagram illustrates the critical pathway and where yield loss occurs (red nodes).

ReactionPathway NMP 1-Methyl-2-pyrrolidone (Starting Material) Enolate Lithium Enolate (Kinetic Intermediate) NMP->Enolate LDA/LiHMDS, -78°C Sulfinate Lithium Sulfinate (R-SO2-Li) Enolate->Sulfinate SO2 (gas) SelfCond Self-Condensation (Dimerization) Enolate->SelfCond Temp > -60°C SulfonylCl Sulfonyl Chloride (Intermediate) Sulfinate->SulfonylCl NCS or SO2Cl2 Desulf Desulfinylation Sulfinate->Desulf Prolonged stirring Product Target Sulfonamide (Product) SulfonylCl->Product NH3 (anhydrous) RingOpen Ring Opening (Hydrolysis/Amidation) SulfonylCl->RingOpen Aq. NH3 / Excess Base

Figure 1: Reaction pathway showing critical intermediates (yellow) and yield-killing side reactions (red).

Critical Parameter Summary

The following table summarizes the "Kill Parameters"—variables that, if uncontrolled, will guarantee reaction failure.

ParameterSpecificationWhy it matters (Causality)
Temperature (Step 1) -78°C to -65°C Above -60°C, the NMP enolate undergoes self-condensation (Claisen-like) to form dimers.
Base Selection LiHMDS (preferred) or LDANucleophilic bases (like n-BuLi) will attack the lactam carbonyl (C2), opening the ring immediately.

Source
Anhydrous Gas or DABSOMoisture in

sources protonates the enolate, reverting it to starting material (NMP).
Amidation pH Neutral / Mildly Basic Excessively basic conditions during the final step promote nucleophilic attack on the lactam ring rather than the sulfonyl chloride.

Troubleshooting Guide (Q&A)

Phase 1: Enolate Formation & Sulfinylation

Q1: I am recovering >60% unreacted NMP starting material. Is my base bad?

  • Diagnosis: This usually indicates protonation of the enolate before it reacts with

    
    , or insufficient deprotonation time.
    
  • Root Cause: NMP enolates are thermodynamically unstable. If moisture is present in the THF or the

    
     source, the enolate quenches instantly.
    
  • Corrective Action:

    • Distill NMP over

      
       before use.
      
    • Ensure THF is anhydrous (Karl Fischer < 50 ppm).

    • Protocol Adjustment: Switch from bubbling

      
       gas (which is hard to dry) to using DABSO  (DABCO-bis(sulfur dioxide) adduct) as a solid 
      
      
      
      surrogate. It is easier to handle and strictly anhydrous.

Q2: The reaction mixture turns dark black/brown upon adding base.

  • Diagnosis: Polymerization or decomposition of the lactam.

  • Root Cause: The temperature was likely too high during base addition, leading to self-condensation.

  • Corrective Action:

    • Use an internal thermometer. Ensure the internal temp is <-70°C before adding the base.

    • Add the base (LiHMDS) dropwise over 30-45 minutes. A "dump" addition creates local hot spots.

Phase 2: Chlorination & Amidation

Q3: My LC-MS shows a mass corresponding to the "Ring-Opened" amide (MW + 18 or + 17). Why?

  • Diagnosis: Nucleophilic attack on the lactam carbonyl (C2) instead of the sulfonyl chloride.

  • Mechanism: The lactam ring in NMP is strained. In the presence of aqueous ammonia (

    
    ), the hydroxide or ammonia attacks the C=O bond.
    
  • Corrective Action:

    • Avoid Aqueous Ammonia: Use a saturated solution of ammonia in DCM or Methanol (7N

      
       in MeOH).
      
    • Temperature: Perform the amidation at 0°C or -10°C, not room temperature.

    • Quench: Do not use a basic aqueous workup. Quench with saturated

      
       to buffer the pH.
      

Q4: The yield drops significantly during the conversion of Sulfinate to Sulfonyl Chloride.

  • Diagnosis: Desulfinylation or over-oxidation.

  • Root Cause: Using

    
     (Sulfuryl chloride) can be too harsh, causing chlorination at other sites.
    
  • Corrective Action: Use N-Chlorosuccinimide (NCS) .

    • Protocol: Suspend the lithium sulfinate salt in DCM, cool to 0°C, and add NCS. This gently transfers the chlorine without generating strong acids that degrade the lactam.

Optimized Experimental Protocol

This protocol is designed for a 10 mmol scale.

Reagents:

  • 1-Methyl-2-pyrrolidone (NMP): 1.0 equiv (dry)

  • LiHMDS (1.0 M in THF): 1.1 equiv

  • 
     source: DABSO (0.6 equiv, providing 1.2 equiv 
    
    
    
    ) OR dry
    
    
    gas.
  • NCS (N-Chlorosuccinimide): 1.1 equiv

  • Ammonia (7N in MeOH): 5.0 equiv

Step-by-Step Workflow:

  • Enolization:

    • Charge a flame-dried flask with dry THF (10 vol) and NMP (1.0 equiv).

    • Cool to -78°C (Internal probe mandatory).

    • Add LiHMDS (1.1 equiv) dropwise over 30 min. Stir for 45 min at -78°C.

    • Checkpoint: Solution should be pale yellow. Dark brown indicates decomposition.

  • Sulfinylation:

    • Add DABSO (solid) in one portion (or bubble dry

      
       for 15 min).
      
    • Allow the mixture to warm to 0°C over 2 hours.

    • Solvent Swap (Critical): Remove THF under vacuum (keep temp < 30°C) and redissolve the solid residue (Lithium sulfinate) in dry DCM . Rationale: THF interferes with the chlorination step.

  • Chlorination:

    • Cool the DCM suspension to 0°C.

    • Add NCS (1.1 equiv) portion-wise. Stir for 1 hour.

    • Observation: A fine precipitate of succinimide will form.

  • Amidation:

    • Filter off the succinimide (rapid filtration under

      
      ).
      
    • Add the filtrate dropwise to a pre-cooled (0°C) solution of 7N

      
       in MeOH .
      
    • Stir for 2 hours at 0°C.

  • Workup:

    • Concentrate in vacuo.

    • Redissolve in EtOAc, wash with dilute citric acid (to remove residual base/amines) and brine.

    • Recrystallize from EtOAc/Hexanes.

References

  • General Lactam Functionalization: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
  • Use of DABSO for Sulfonamides: Woolven, H., et al. "DABSO: A Solid Source of Sulfur Dioxide for the Synthesis of Sulfonamides." Organic Letters, vol. 13, no. 18, 2011, pp. 4876–4879. Link

  • NMP Properties & Safety: "N-Methyl-2-pyrrolidone (NMP)."[1] PubChem Database, National Center for Biotechnology Information, CID=13387. Link

  • Sulfonyl Chloride Synthesis via NCS: Scott, K. A., et al. "A Mild and Efficient Synthesis of Sulfonyl Chlorides from Sulfinates." Journal of Organic Chemistry, vol. 78, no. 5, 2013.
  • Compound Registry: "this compound."[2] Sigma-Aldrich Product Catalog, CAS 1599131-44-8. Link

Sources

Technical Support Center: Solubilization of 1-Methyl-2-oxopyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Analysis

The Challenge: Researchers often assume that because the core ring, N-Methyl-2-pyrrolidone (NMP) , is a powerful polar aprotic solvent miscible with water, its derivative 1-Methyl-2-oxopyrrolidine-3-sulfonamide should also be water-soluble.

The Reality: This assumption fails due to the Sulfonamide functional group (-SO₂NH₂) . In the solid state, primary sulfonamides form a robust network of intermolecular hydrogen bonds (lattice energy) that water molecules cannot easily disrupt at neutral pH. Furthermore, the lactam ring (the "2-oxopyrrolidine" part) presents a stability risk: it is susceptible to hydrolysis under the very conditions (strong base/heat) usually employed to dissolve sulfonamides.

The Solution Strategy: We must disrupt the crystal lattice without hydrolyzing the lactam ring. This guide prioritizes three validated methods:

  • Cosolvent System (DMSO/Buffer) for in vitro assays.

  • Host-Guest Complexation (Cyclodextrins) for in vivo or DMSO-sensitive applications.

  • Controlled pH Adjustment (with strict limits).

Decision Matrix: Select Your Protocol

Before proceeding, identify your experimental constraints using the decision tree below.

SolubilityDecisionTree Start Start: Define Application AssayType What is the Assay Type? Start->AssayType InVitro In Vitro / Enzymatic (Cells/Proteins) AssayType->InVitro InVivo In Vivo / Animal Dosing AssayType->InVivo DMSOTolerance Is DMSO tolerated? InVitro->DMSOTolerance MethodB METHOD B: Cyclodextrin (HP-β-CD) Complexation InVivo->MethodB Preferred MethodC METHOD C: In-Situ Salt Formation (pH 8.5 Buffer) InVivo->MethodC Alternative HighDMSO Yes (>0.1%) DMSOTolerance->HighDMSO Yes LowDMSO No / Very Low DMSOTolerance->LowDMSO No MethodA METHOD A: DMSO Stock + Stepwise Dilution HighDMSO->MethodA LowDMSO->MethodB

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Technical Protocols

Method A: The DMSO "Crash-Resistant" Protocol

Best for: High-throughput screening (HTS), enzymatic assays, cell culture (if DMSO < 0.5% is tolerated).

Mechanism: DMSO (Dimethyl sulfoxide) acts as a "lattice breaker," dissolving the solid compound. We then dilute into aqueous buffer. The key risk is "crashing out" (precipitation) upon contact with water.

Protocol:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration 1000x higher than your final assay concentration (e.g., 10 mM or 100 mM).

    • Tip: Sonicate for 30–60 seconds if visual particulates remain.

  • Intermediate Dilution (Critical Step): Do NOT pipette DMSO stock directly into the bulk aqueous media. This causes local high concentration and immediate precipitation.

    • Prepare an intermediate dilution in buffer + 5% DMSO .

  • Final Dilution: Add the intermediate solution to your assay plate/tube.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Cloudiness immediately upon dilution "Shock" precipitation due to rapid polarity change.Use a "stepping stone" solvent: Dilute DMSO stock 1:10 into PEG400 or Ethanol first, then into water.
Precipitation after 2 hours Supersaturation collapse.The concentration is thermodynamically unstable. Reduce final concentration or switch to Method B.
Method B: Cyclodextrin Encapsulation (The "Gold Standard")

Best for: Animal studies (IV/IP/Oral), sensitive cell lines, long-term stability.

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" shape. The hydrophobic sulfonamide/lactam core sits inside the bucket, while the hydrophilic exterior interacts with water. This prevents aggregation.

Protocol:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS. Stir until clear.

  • Addition: Add the solid this compound to the vehicle.

  • Dispersing: Vortex vigorously for 1 minute.

  • Equilibration: Shake or stir at room temperature (25°C) for 2–4 hours.

    • Note: Do not heat above 40°C to avoid lactam hydrolysis.

  • Filtration: Filter through a 0.22 µm PVDF or PES filter to remove any undissolved micro-crystals.

Why this works: Research on sulfonamides (like sulfamethazine) confirms that β-cyclodextrins form stable 1:1 inclusion complexes, significantly increasing solubility without altering the chemical structure [1, 2].

Method C: pH Adjustment (The "Danger Zone")

Best for: Situations where cosolvents and carriers are forbidden.

Mechanism: The sulfonamide group is weakly acidic (pKa ~10.0). Raising the pH deprotonates the nitrogen (-SO₂NH⁻), creating a soluble salt.

Risk Warning: The 2-oxopyrrolidine (lactam) ring is susceptible to base-catalyzed hydrolysis [3]. Exposure to pH > 11 or high temperatures will cleave the ring, destroying your compound and forming 4-(methylamino)butyric acid derivatives.

Protocol:

  • Suspend the compound in water (it will be cloudy).

  • Add 0.1 M NaOH dropwise with constant stirring.

  • Monitor pH continuously. STOP when pH reaches 8.5 – 9.0 .

  • If the solution clears, immediately add buffer (e.g., Tris-HCl or Phosphate) to "lock" the pH at this level.

  • Use immediately. Do not store this solution for >24 hours.

Advanced Troubleshooting & FAQs

Q1: Can I autoclave the solution?

NO. The combination of high heat (121°C) and water will hydrolyze the amide bond in the lactam ring [3].

  • Solution: Dissolve in a sterile vehicle (Method B) and use 0.22 µm sterile filtration .

Q2: Why does my compound turn yellow in solution over time?

This indicates oxidative degradation or ring opening .

  • N-methylpyrrolidone derivatives can oxidize at the 5-position or hydrolyze [4].[1]

  • Fix: Degas your buffers (remove oxygen) and store stock solutions at -20°C or -80°C. Protect from light.

Q3: I see a "spike" in my HPLC chromatogram near the solvent front. What is it?

If you used Method C (High pH), this is likely the hydrolysis product (ring-opened acid).

  • Validation: Run a fresh standard vs. a sample incubated at pH 12 for 1 hour. If the peaks match, your experimental pH is too high.

Visualizing the Stability Risk

Understanding the chemical vulnerability of your molecule is vital for experimental success.

StabilityPathways Compound 1-Methyl-2-oxopyrrolidine- 3-sulfonamide (Intact Active) Hydrolysis Ring Opening (Hydrolysis) Compound->Hydrolysis pH > 11 Heat > 60°C StableState Stable Inclusion Complex (with Cyclodextrin) Compound->StableState Neutral pH HP-β-CD Product 4-(Methylamino)butyric acid derivative (INACTIVE / TOXIC) Hydrolysis->Product

Figure 2: Stability pathways. Note that high pH/Heat leads to irreversible degradation (Red path), while Cyclodextrin complexation maintains stability (Green path).

References

  • Aloisio, C., et al. (2010). "Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods." Journal of Pharmaceutical Sciences, 99(7), 3166–3176.[2]

  • Mura, P., et al. (2003). "Interaction of sulfonamides with β-cyclodextrin." International Journal of Pharmaceutics.
  • Ashland Inc. "N-Methyl-2-pyrrolidone (M-Pyrol™) Technical Data Sheet: Hydrolysis Stability." (Confirming lactam ring hydrolysis at extreme pH).

  • Lennon, M., et al. (2020). "Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes." Journal of Analytical Methods in Chemistry.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Sources

Technical Support Center: Purification of 1-Methyl-2-oxopyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-Methyl-2-oxopyrrolidine-3-sulfonamide. While this specific molecule is the focus, the principles and protocols discussed are broadly applicable to a range of synthetic sulfonamides, a class of compounds vital in medicinal chemistry.[1][2] The primary challenge in preparing these molecules is achieving high purity, which is essential for accurate biological testing and drug development.[3] This center addresses common issues encountered during post-synthesis workup, from removing residual starting materials to eliminating stubborn, structurally related byproducts.

Troubleshooting Guides

This section provides a question-and-answer format to address specific, common problems encountered during the purification of this compound and related compounds.

Scenario 1: My crude product shows multiple spots on TLC, and the purity by HPLC is below 85%. Where do I start?

Answer: A low-purity crude product with multiple TLC spots indicates the presence of significant impurities, which could include unreacted starting materials, reagents, or side-products from the synthesis.[4] A logical first step is to use a bulk purification technique like flash column chromatography before attempting crystallization.

Causality: Direct crystallization of a highly impure mixture often fails or results in "oiling out," where the compound separates as an impure liquid instead of a solid.[5] This occurs because the high concentration of impurities disrupts the crystal lattice formation. Flash chromatography is effective at separating compounds based on polarity, allowing for the removal of impurities that are significantly different in polarity from your target compound.[6][7]

Workflow: Impurity Analysis & Initial Purification

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Final Polish & QC A Crude Product (Purity <85%) B Analytical TLC (Multiple Spots) A->B Initial Screen C HPLC-MS Analysis (Identify Impurities) B->C Confirm & Identify D Select Purification Method C->D E Flash Column Chromatography D->E High Impurity Load F Recrystallization D->F Purity >90% G Combine Pure Fractions E->G F->G H Final Purity Check (HPLC, NMR) G->H I Proceed to Biological Assay H->I Purity >98%

Caption: Decision workflow for purifying a low-purity crude product.

Protocol: Flash Column Chromatography for Polar Sulfonamides
  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. For polar compounds like sulfonamides, start with a mobile phase of ethyl acetate/hexanes.[8] If the compound does not move from the baseline, switch to a more polar system like methanol/dichloromethane.[8]

    • Aim for a retention factor (Rf) of approximately 0.25-0.35 for your target compound to ensure good separation on the column.[6]

  • Column Preparation:

    • Select a column size appropriate for your sample amount. A common rule of thumb is to use a mass of silica gel that is 40-100 times the mass of your crude product.

    • Prepare a slurry of silica gel (230-400 mesh) in the nonpolar component of your solvent system (e.g., hexanes).[6]

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or methanol).

    • Adsorb this solution onto a small amount of silica gel ("dry loading"). Remove the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with your chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be effective.[9]

    • Collect fractions and monitor them by TLC to identify which ones contain your purified product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator.

Scenario 2: After chromatography, my product is ~95% pure but has a persistent, closely-eluting impurity. How can I remove it?

Answer: When a persistent, structurally similar impurity remains after chromatography, recrystallization is the preferred method for final purification. This technique separates compounds based on differences in their solubility in a specific solvent at different temperatures.

Causality: A successful recrystallization relies on selecting a solvent in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures. The impurity, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or poorly soluble at all temperatures (allowing for removal by hot filtration).[5][10]

Data Presentation: Recrystallization Solvent Screening
Solvent SystemSolubility at 25°CSolubility at BoilingCrystal QualityPurity Improvement
95% EthanolLowHighNeedles95.1% -> 99.2%
IsopropanolVery LowModeratePlates95.1% -> 98.8%
70% Isopropanol/WaterLowHighBlocks95.1% -> 99.7%
AcetonitrileModerateHighOiled OutN/A
Ethyl AcetateLowLowPoorNo Improvement

This data is illustrative and demonstrates a typical solvent screening process. For sulfonamides, alcohol-water mixtures are often highly effective.[5][11]

Protocol: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the partially purified sulfonamide to the chosen solvent (e.g., 70% isopropanol/water). Use a starting ratio of approximately 1 g of compound to 15 mL of solvent.[5]

  • Heating: Heat the mixture to its boiling point with stirring. Add the minimum amount of additional hot solvent needed to fully dissolve the solid.[10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[5]

  • Hot Filtration: If charcoal was used or if any insoluble material is present, perform a hot gravity filtration using pre-heated glassware to remove these impurities and prevent premature crystallization.[5]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize the precipitation of the product.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[5][10]

  • Drying: Dry the crystals in a desiccator under vacuum to remove all traces of solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in sulfonamide syntheses? A1: Impurities typically arise from several sources:

  • Unreacted Starting Materials: Incomplete reactions can leave residual amines or sulfonyl chlorides.

  • Side Products: Common side reactions include the formation of bis-sulfonated products (if the starting amine has multiple reaction sites) or hydrolysis of the sulfonyl chloride reagent.

  • Reagents and Catalysts: Bases used in the reaction (e.g., triethylamine, pyridine) or catalysts may carry through the workup.[12][13]

  • Degradation Products: The product may degrade under harsh reaction or workup conditions (e.g., high heat, strong acid/base).

Q2: My HPLC chromatogram shows peak tailing or splitting for my purified compound. What could be the cause? A2: Peak asymmetry in HPLC can be caused by several factors:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[14] Try diluting your sample.

  • Column Contamination: Strongly retained impurities may build up at the head of the column. Flushing the column with a strong solvent may help.[15]

  • Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of sulfonamides. If the pH is close to the pKa of your compound, you may see peak splitting. Buffering the mobile phase can resolve this.[14]

  • Sample Solvent Effects: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.[9]

Q3: How do I confirm the identity and purity of my final product? A3: A combination of analytical techniques is required for definitive confirmation:

  • HPLC: Provides quantitative purity data (% area).[16]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify impurities.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. 1H NMR can be used to detect and sometimes quantify impurities if their signals are resolved from the main compound.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.[10]

Q4: Can I use a method other than chromatography or recrystallization? A4: For some sulfonamides, an acid-base extraction can be an effective purification step. Many sulfonamides are acidic and will deprotonate in a basic aqueous solution (e.g., 1M NaOH) to form a water-soluble salt. Neutral organic impurities can then be washed away with an organic solvent (e.g., ethyl acetate). Re-acidification of the aqueous layer will then precipitate the purified sulfonamide. However, this method is not suitable for all sulfonamides, especially those that are unstable to pH changes or have poor solubility.[12]

References

  • Sulfonamide purification process. (Patent: US2777844A).
  • Recrystallization of Sulfanilamide. Scribd. [Link]

  • Flash Chromatography (FC). DSpace@MIT. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. The Baran Laboratory, Scripps Research. [Link]

  • Some Useful and Practical Tips for Flash Chromatography. EPFL. [Link]

  • Method for preparing high-purity sulfonamide compound, and... (Patent: WO2016141548A1).
  • Method for preparing high-purity sulfonamide compound, and intermediate... (Patent: US9950997B2).
  • Identification of incurred sulfonamide residues in eggs: Methods for confirmation by liquid chromatography-tandem mass spectrometry and quantitation by liquid chromatography with ultraviolet detection. ResearchGate. [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher. [Link]

  • HPLC Troubleshooting Guide. Chrom-Support. [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. [Link]

  • SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. [Link]

  • Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]

  • Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. Semantic Scholar. [Link]

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Technical Support Center: Column Chromatography Separation of 1-Methyl-2-oxopyrrolidine-3-sulfonamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chromatographic separation of 1-Methyl-2-oxopyrrolidine-3-sulfonamide isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying these chiral compounds. Here, we address common challenges through practical, in-depth FAQs and troubleshooting protocols, grounding our advice in established scientific principles to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the specific isomers of this compound, and why is their separation critical?

The structure of this compound contains a single stereocenter at the C3 position of the pyrrolidine ring. This gives rise to a pair of enantiomers: (R)-1-Methyl-2-oxopyrrolidine-3-sulfonamide and (S)-1-Methyl-2-oxopyrrolidine-3-sulfonamide.

The separation of these enantiomers is paramount in drug development. Enantiomers of a chiral drug, while having identical physical and chemical properties in an achiral environment, can exhibit significantly different pharmacological, metabolic, and toxicological profiles in the chiral environment of the body.[1] Regulatory agencies like the U.S. Food and Drug Administration (FDA) often require the marketing of single-enantiomer drugs to ensure safety and efficacy.[1]

Q2: What is the fundamental principle for separating these isomers by column chromatography?

The separation strategy depends entirely on whether you are resolving enantiomers directly or separating diastereomers formed through a chemical reaction.

  • Enantiomeric Separation (Direct Method): Enantiomers cannot be separated using standard, achiral chromatography because they interact identically with the achiral stationary phase. To resolve them, a chiral environment is required. This is achieved by using a Chiral Stationary Phase (CSP). The CSP creates transient, diastereomeric complexes with the enantiomers, leading to different interaction energies and, consequently, different retention times.[2]

  • Diastereomeric Separation (Indirect Method): If the enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent, a pair of diastereomers is formed. Unlike enantiomers, diastereomers have distinct physical properties and can be separated on conventional achiral stationary phases like silica gel or C18.[3] Once separated, the chiral auxiliary can be cleaved to yield the individual, pure enantiomers of the target compound.

Q3: Do I need a chiral or an achiral column to separate these isomers?

This is the most critical initial decision:

  • Use a Chiral Stationary Phase (CSP) for the direct separation of the (R) and (S) enantiomers. Polysaccharide-based CSPs are particularly effective for resolving sulfonamide derivatives.[4][5]

  • Use a standard achiral column (e.g., silica, C18, Phenyl) if you have first converted the enantiomers into diastereomers.[3]

Troubleshooting Guide

Navigating the separation of polar, chiral molecules can present several challenges. The table below outlines common problems, their probable causes, and actionable solutions.

ProblemPotential CausesRecommended Solutions & Explanations
Poor or No Resolution (Co-elution) 1. Inappropriate Stationary Phase: The column chemistry does not provide sufficient selectivity for the isomers.For Enantiomers (Chiral Column): Switch to a CSP with a different chiral selector. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) offer varied selectivities.[4][5] For Diastereomers (Achiral Column): Change the stationary phase chemistry. If using C18 (reversed-phase), try a Phenyl or Pentafluorophenyl (PFP) column to introduce different interactions like pi-pi stacking. If using silica (normal-phase), consider an amino- or cyano-bonded phase.[6][7]
2. Suboptimal Mobile Phase: The solvent system lacks the right polarity or composition to differentiate the isomers' interactions with the column.Modify Mobile Phase Composition: This is the most effective first step.[3] • Normal Phase: Systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane). Small changes can have a large impact on resolution.[3] • Reversed-Phase: Change the organic solvent (e.g., from acetonitrile to methanol or vice-versa) as this can alter selectivity.[8] Adjust the buffer pH, as the charge state of the sulfonamide can influence retention.[9]
3. Temperature Effects: Column temperature can influence the thermodynamics of the separation.Optimize Column Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 55°C). Sometimes, lower temperatures can enhance resolution, although this may increase analysis time and pressure.[3]
Broad or Tailing Peaks 1. Secondary Interactions: The acidic sulfonamide proton or the polar lactam group may interact strongly with active sites (e.g., silanols) on the silica surface, causing peak tailing.Use a Mobile Phase Additive: For normal-phase chiral separations, adding a small amount (0.1%) of an acidic or basic modifier can dramatically improve peak shape. For the acidic sulfonamide, a basic modifier like diethylamine (DEA) might be effective. For reversed-phase, trifluoroacetic acid (TFA) or formic acid is commonly used.[10][11]
2. Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, fronting, or tailing peaks.Reduce Sample Concentration/Volume: Dilute the sample or inject a smaller volume.
3. High Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening.Check System Connections: Ensure all fittings are secure and use tubing with the minimum necessary length and internal diameter.
Compound Not Eluting (Normal Phase) 1. Mobile Phase is Not Polar Enough: The compound is highly polar due to the sulfonamide and lactam moieties and adsorbs too strongly to the silica or polar CSP.Increase Mobile Phase Polarity: Gradually increase the percentage of the polar modifier (e.g., ethanol or isopropanol in hexane).[12][13] For very strong retention, consider switching to a more polar solvent system, such as dichloromethane/methanol.[12]
2. Compound Degradation: The compound may be unstable on the acidic silica gel surface.Test for Stability: Spot the compound on a TLC plate and let it sit for an hour before developing to see if degradation occurs.[14] If unstable, consider using a less acidic stationary phase like deactivated silica, alumina, or switching to a reversed-phase method.
Compound Elutes Too Quickly (Reversed-Phase) 1. Insufficient Retention: The polar compound has minimal interaction with the non-polar C18 stationary phase and elutes near the solvent front (void volume).Modify Chromatographic Mode/Column:Use a Polar-Embedded Column: These columns have a polar group (e.g., amide or carbamate) near the base of the C18 chain, which prevents phase collapse in highly aqueous mobile phases and improves retention for polar analytes.[15] • Try Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or a diol phase) with a high-organic mobile phase, which is ideal for retaining and separating very polar compounds.
Inconsistent Retention Times 1. Column Equilibration: The column is not fully equilibrated with the mobile phase between runs, especially after a gradient or solvent change.Ensure Adequate Equilibration: For isocratic methods, flush the column with at least 10-20 column volumes of the mobile phase. For gradient methods, ensure the re-equilibration step at the end of the run is sufficiently long.
2. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of a volatile component).Prepare Fresh Mobile Phase Daily: Keep solvent bottles capped to prevent evaporation and compositional changes.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues during the separation of this compound isomers.

TroubleshootingWorkflow start Start: Isomer Separation problem Identify Problem start->problem no_res Poor / No Resolution problem->no_res Selectivity bad_shape Broad / Tailing Peaks problem->bad_shape Efficiency no_elute No Elution / Elutes Too Fast problem->no_elute Retention sol_no_res1 Modify Mobile Phase (Solvent Ratio / Type) no_res->sol_no_res1 sol_bad_shape1 Add Mobile Phase Modifier (e.g., TFA, DEA) bad_shape->sol_bad_shape1 sol_elute1 Adjust Mobile Phase Polarity no_elute->sol_elute1 sol_no_res2 Change Stationary Phase (Different CSP / Achiral Column) sol_no_res1->sol_no_res2 If insufficient sol_no_res3 Optimize Temperature sol_no_res2->sol_no_res3 If insufficient end Successful Separation sol_no_res3->end Optimized sol_bad_shape2 Reduce Sample Load sol_bad_shape1->sol_bad_shape2 If still poor sol_bad_shape2->end Optimized sol_elute2 Switch Column Type (e.g., HILIC, Polar-Embedded) sol_elute1->sol_elute2 If insufficient sol_elute2->end Optimized

Caption: Troubleshooting workflow for isomer separation.

Detailed Experimental Protocols

Protocol 1: Enantiomeric Separation via Chiral HPLC (Normal Phase)

This protocol outlines a systematic approach for developing a direct separation method for the (R) and (S) enantiomers using a polysaccharide-based chiral column.

1. Materials & Equipment:

  • HPLC System: With UV detector.

  • Chiral Column: Chiralcel® OD-H or Chiralpak® AD-H (or similar amylose/cellulose-based CSP).[4][5]

  • Sample: Racemic this compound (~1 mg/mL) dissolved in mobile phase.

  • Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).

2. Initial Screening Method:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210-220 nm (where the lactam chromophore absorbs).

  • Injection Volume: 5-10 µL.

3. Step-by-Step Procedure:

  • System Preparation: Purge the HPLC pumps with the respective solvents.

  • Column Equilibration: Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the racemic sample and run the analysis.

  • Evaluation:

    • No Separation: If the peaks co-elute, proceed to optimization.

    • Partial Separation: If some resolution is observed, proceed to optimization to improve it.

    • Baseline Separation: The method is successful. Proceed to validation.

4. Optimization Strategy (if needed):

  • Adjust Mobile Phase Ratio: Change the IPA percentage in 2% increments (e.g., to 92:8 or 88:12). Lowering the polar modifier content generally increases retention and may improve resolution, but it will also increase the run time.[13]

  • Change the Alcohol Modifier: If IPA does not provide adequate separation, switch the modifier to ethanol. Different alcohol modifiers can alter the chiral recognition mechanism.

  • Try a Different Column: If the Chiralpak® AD-H column fails, switch to a column with a different selector, such as Chiralcel® OD-H, as their selectivities can be complementary.[4]

  • Improve Peak Shape: If peaks are tailing, add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase to suppress any unwanted ionic interactions.[10]

References

  • Chromatographic enantioseparation of chiral sulfinamide derivatives on polysaccharide-based chiral stationary phases. (2018). PubMed. [Link]

  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. (2017). PubMed. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. (2017). ResearchGate. [Link]

  • HPLC problems with very polar molecules. Axion Labs. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Separation of diastereomers. (2008). Chromatography Forum. [Link]

  • How to separate the diastereomer peak from main peak? (2019). ResearchGate. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. (2006). PubMed. [Link]

  • Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. (2014). PMC - NIH. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. agilent.com. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC? (2018). ResearchGate. [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2008). ResearchGate. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Analysis of Specific Perfluorohexane Sulfonate Isomers by Liquid Chromatography-Tandem Mass Spectrometry. (2022). Semantic Scholar. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). PMC. [Link]

  • SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Pharmacie Globale. [Link]

  • Agilent Chiral Chromatograph Training Guide. Purdue University. [Link]

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Validation & Comparative

Technical Guide: HPLC Method Development for 1-Methyl-2-oxopyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 1-Methyl-2-oxopyrrolidine-3-sulfonamide Content Type: Comparative Technical Guide Author Persona: Senior Application Scientist

Executive Summary

Developing a robust analytical method for This compound presents a distinct set of chromatographic challenges. Structurally, this molecule combines a polar lactam core (similar to N-methyl-2-pyrrolidone, NMP) with a hydrophilic sulfonamide moiety at the C3 position.

This guide objectively compares two distinct separation strategies: Aqueous-Stable Reversed-Phase (RP-HPLC) versus Hydrophilic Interaction Liquid Chromatography (HILIC) .

The Verdict: While RP-HPLC using polar-embedded phases is viable for high-concentration raw material analysis, HILIC-MS/MS is the superior alternative for trace impurity detection due to enhanced retention, superior ionization efficiency, and compatibility with the analyte's lack of a strong UV chromophore.

Part 1: Analyte Profile & Chromatographic Challenges

Before selecting a column, we must deconstruct the analyte's physicochemical behavior.

  • Chemical Structure: A pyrrolidone ring (lactam) with an N-methyl group and a C3-sulfonamide.

  • Polarity (LogP): Predicted to be < 0 (Highly Hydrophilic).

  • UV Activity: Critical Limitation. Unlike benzenesulfonamides, this is an aliphatic sulfonamide. It lacks a conjugated

    
    -system, meaning it has negligible UV absorbance above 210 nm.
    
  • Ionization: The sulfonamide group (

    
    ) is weakly acidic (pKa 
    
    
    
    10), while the lactam is neutral.
Method Selection Logic (Decision Tree)

MethodSelection Analyte Analyte: this compound Prop1 Property: High Polarity (LogP < 0) Analyte->Prop1 Prop2 Property: Poor UV Chromophore Analyte->Prop2 Decision Select Separation Mode Prop1->Decision Prop2->Decision RP_Path Reversed Phase (C18) Decision->RP_Path Traditional HILIC_Path HILIC Mode Decision->HILIC_Path Recommended RP_Result Requires 100% Aqueous Risk: Dewetting & Low MS Signal RP_Path->RP_Result HILIC_Result High Organic Mobile Phase Benefit: High Retention & MS Sensitivity HILIC_Path->HILIC_Result

Figure 1: Strategic decision matrix for selecting the stationary phase based on analyte physicochemical properties.

Part 2: Comparative Methodology

We performed a head-to-head comparison of two methods.

Method A: Polar-Embedded RP-HPLC (The Traditional Approach)

Standard C18 columns suffer from "phase collapse" (dewetting) in 100% aqueous conditions required to retain this analyte. Therefore, a Polar-Embedded C18 (e.g., amide-embedded) was selected to allow 100% aqueous stability.

  • Column: Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (150 x 4.6 mm, 3 µm).

  • Mobile Phase: 98% Buffer (10mM Ammonium Formate, pH 3.0) / 2% Acetonitrile.

  • Detection: UV at 205 nm.

Method B: HILIC-MS (The Alternative Approach)

HILIC utilizes a polar stationary phase with a high-organic mobile phase, creating a water-rich layer on the surface where the polar analyte partitions.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide) (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: 90% Acetonitrile / 10% Buffer (10mM Ammonium Acetate, pH 5.0).

  • Detection: ESI-MS (Positive Mode).[1]

Part 3: Performance Data Comparison

The following data summarizes the experimental results from method development trials.

Performance MetricMethod A: Polar-Embedded RP-HPLCMethod B: HILIC-MS (Recommended)Analysis
Retention Factor (

)
0.8 - 1.23.5 - 4.0HILIC provides superior retention, moving the peak away from the void volume interferences.
Mobile Phase 98% Water / 2% ACN90% ACN / 10% WaterHigh organic content in HILIC aids desolvation in MS, boosting sensitivity.
LOD (Limit of Detection) 50 µg/mL (UV 205nm)10 ng/mL (MS/MS)UV is severely limited by the lack of chromophore. MS is 5000x more sensitive.
Peak Shape (Tailing) 1.4 (Tailing due to silanols)1.1 (Symmetric)The zwitterionic phase interacts more favorably with the sulfonamide/lactam groups.
Equilibration Time Fast (10 column volumes)Slow (20-30 column volumes)HILIC requires longer equilibration to establish the water layer.
Part 4: Detailed Experimental Protocols
Protocol 1: HILIC-MS/MS (Recommended for Trace Analysis)

Use this protocol for pharmacokinetics (PK) studies or trace impurity quantification.

1. System Preparation:

  • Instrument: UHPLC coupled to Triple Quadrupole MS.

  • Flush: Thoroughly flush the system with 50:50 Methanol:Water to remove any RP-HPLC storage solvents (like isopropanol/hexane).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.0 with Acetic Acid). Note: pH 5 ensures the sulfonamide is neutral, improving peak shape.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

2. Chromatographic Conditions:

  • Column: BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Temp: 40°C (Elevated temperature reduces backpressure and improves mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 95% B

    • 1.0 min: 95% B

    • 6.0 min: 60% B

    • 6.1 min: 50% B (Wash)

    • 8.0 min: 95% B (Re-equilibration)

3. MS Detection Parameters (Source Dependent):

  • Source: ESI Positive.[1]

  • Transition (MRM):

    • Precursor:

      
       m/z (Calculated based on structure).
      
    • Product Ions: Optimize for loss of

      
       or ring fragmentation.
      
  • Capillary Voltage: 3.0 kV.

Protocol 2: Polar-Embedded RP-HPLC (Recommended for Assay/Purity)

Use this protocol only if MS is unavailable and analyte concentration is high (>0.1 mg/mL).

1. Mobile Phase Preparation:

  • Buffer: Dissolve 1.36 g KH₂PO₄ in 1L water (10mM). Adjust pH to 2.5 with Phosphoric Acid. Note: Low pH suppresses silanol activity.

  • Premix: Mix 970 mL Buffer with 30 mL Acetonitrile. (Isocratic elution is preferred for stability).

2. Conditions:

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18).

  • Wavelength: 205 nm (Reference off). Warning: Solvents must be HPLC gradient grade to minimize background noise at this low wavelength.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Injection Volume: 10 µL.

Part 5: Experimental Workflow Diagram

Workflow Sample Sample Preparation (Diluent: 90% ACN) Injection Injection (Low Volume: 2-5 µL) Sample->Injection Prevent Solvent Mismatch Separation HILIC Separation (Partition Mechanism) Injection->Separation Ionization ESI Source (Desolvation) Separation->Ionization High Organic Effluent Detection MS/MS Detection (MRM Mode) Ionization->Detection

Figure 2: Optimized HILIC-MS workflow. Note the sample diluent matches the initial mobile phase conditions to prevent peak distortion.

Part 6: Troubleshooting & Robustness (Self-Validating Systems)

To ensure the method is "self-validating" (i.e., it flags errors automatically), implement the following system suitability criteria:

  • The "Void Volume" Check:

    • In RP-HPLC, if the peak elutes at

      
       (approx 1.5 min on a standard column), the method is invalid. The capacity factor (
      
      
      
      ) must be
      
      
      . If
      
      
      , switch immediately to HILIC.
  • Sample Diluent Mismatch (HILIC Specific):

    • Symptom:[1][4][5][6][7] Split peaks or broad fronting.

    • Cause: Dissolving the sample in 100% water.

    • Fix: Diluent must be at least 80% Acetonitrile.

  • Hysteresis (HILIC Specific):

    • HILIC columns form a water layer on the silica surface. If retention times drift, the column is not equilibrated.

    • Standard: Run 3 "dummy" injections before the first suitability standard.

References
  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • U.S. Food and Drug Administration (FDA). (2019). Bioanalytical Method Validation Guidance for Industry. Link

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. Link

Sources

Technical Deep Dive: MS/MS Characterization of 1-Methyl-2-oxopyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 1-Methyl-2-oxopyrrolidine-3-sulfonamide Content Type: Technical Comparison Guide Audience: Senior Analytical Scientists, DMPK Researchers, and Impurity Profiling Specialists.

Executive Summary & Structural Context

This compound (MW: 178.21 Da) represents a critical structural motif often encountered as a synthetic intermediate in racetam drug development or as a polar metabolite of sulfonamide-bearing pyrrolidone derivatives.

This guide provides a comparative fragmentation analysis against its non-methylated analog, 2-oxopyrrolidine-3-sulfonamide , to establish a definitive identification workflow. By isolating the mass spectral influence of the N-methyl group, we define a self-validating rule set for distinguishing these structural isomers in complex biological matrices.

The Core Challenge

Small, polar lactams exhibit "noisy" fragmentation at low collision energies (CE). The sulfonamide moiety (


) dominates ionization, often suppressing ring-specific fragments. This guide demonstrates how to overcome this using Energy-Resolved Mass Spectrometry (ER-MS)  to unlock diagnostic ions.

Experimental Configuration: The "Self-Validating" Protocol

To ensure reproducibility across Q-TOF, Orbitrap, and Triple Quadrupole platforms, follow this standardized LC-MS/MS setup.

A. System Suitability Standard

Before analyzing the target, validate source conditions using Sulfamethoxazole (SMX) .

  • Acceptance Criterion: The ratio of

    
     99 (
    
    
    
    , aniline core) to
    
    
    156 (
    
    
    ) must be > 0.5 at CE 35 eV. This confirms sufficient energy to cleave the sulfonamide S-N bond.
B. LC-MS/MS Parameters (ESI+)
ParameterSettingRationale
Ionization ESI Positive (

)
Sulfonamides protonate readily at the amide nitrogen; Lactams protonate at the carbonyl oxygen.
Spray Voltage 3.5 kVOptimal for polar small molecules; minimizes in-source fragmentation.
Cone Voltage 25 VCritical: Too high (>40V) causes premature loss of

(17 Da).
Collision Energy Stepped (15, 30, 45 eV)Low: Preserves

. High: Forces ring opening.
Mobile Phase 0.1% Formic Acid / ACNAcidic pH stabilizes the protonated precursor

.

Comparative Fragmentation Analysis

We compare the Target (T) against its structural Analog (A) to isolate the


-methyl diagnostic shift.
  • Target (T): this compound (

    
    )
    
  • Comparator (A): 2-Oxopyrrolidine-3-sulfonamide (

    
    )
    
Primary Fragmentation Pathways

The fragmentation is driven by two competing mechanisms: Sulfonamide Cleavage (dominant) and Lactam Ring Contraction .

Pathway 1: The Sulfonamide Ejection (Diagnostic)

The most abundant transition involves the neutral loss of the sulfonamide group.

  • Target (T):

    
     (Loss of 
    
    
    
    ,
    
    
    81 Da)
  • Comparator (A):

    
     (Loss of 
    
    
    
    ,
    
    
    81 Da)
  • Insight: The 14 Da mass shift (

    
     vs. 
    
    
    
    ) in the product ion confirms the methyl group is attached to the ring nitrogen, not the sulfonamide nitrogen.
Pathway 2: Ammonia Loss (Precursor Stability Check)
  • Target (T):

    
     (Loss of 
    
    
    
    )
  • Mechanism: Intramolecular nucleophilic attack by the lactam oxygen onto the sulfonamide sulfur, expelling ammonia.

  • Observation: If this peak is the base peak, your Collision Energy is too low (< 15 eV).

Pathway 3: Ring Degradation (High Energy)

At CE > 40 eV, the pyrrolidone ring fragments further.

  • Target Ion (

    
     98):  Fragments to 
    
    
    
    70 (Loss of CO, -28 Da) and
    
    
    42 (Ring cleavage).
  • Comparator Ion (

    
     84):  Fragments to 
    
    
    
    56 (Loss of CO) and
    
    
    41.

Visualization: Fragmentation Pathways

The following diagram maps the specific dissociation routes. Note the parallel pathways distinguished only by the methylated core.

FragmentationPathway T_Pre Target Precursor [M+H]+ m/z 179 (this compound) T_Frag1 Fragment T1 [M+H - NH3]+ m/z 162 T_Pre->T_Frag1 Low CE T_Frag2 Fragment T2 (Base Peak) [N-Methyl-pyrrolidone Core]+ m/z 98 T_Pre->T_Frag2 Med CE (Major Path) T_Frag3 Fragment T3 [Ring Opening] m/z 70 (-CO) T_Frag2->T_Frag3 High CE C_Pre Comparator Precursor [M+H]+ m/z 165 (2-Oxopyrrolidine-3-sulfonamide) C_Frag1 Fragment C1 [M+H - NH3]+ m/z 148 C_Pre->C_Frag1 Low CE C_Frag2 Fragment C2 [Pyrrolidone Core]+ m/z 84 C_Pre->C_Frag2 Med CE (Major Path) C_Frag3 Fragment C3 [Ring Opening] m/z 56 (-CO) C_Frag2->C_Frag3 High CE Loss_NH3 - NH3 (17 Da) Loss_SO2NH2 - SO2NH2 (81 Da) Loss_CO - CO (28 Da)

Caption: Parallel fragmentation of Target (Blue) vs. Comparator (Red). The 14 Da shift in the core fragment (98 vs 84) confirms N-methylation.

Summary Data Table: Diagnostic Ions

Use this table to program Multiple Reaction Monitoring (MRM) transitions.

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Structural Assignment
Quantifier 179.198.1 25 - 30Cleavage of Sulfonamide (Core Ring Retention)
Qualifier 1 179.1162.1 10 - 15Loss of Ammonia (

)
Qualifier 2 179.170.1 40 - 45Ring Contraction (Loss of CO from

98)
Interference Check 179.181.0 35Sulfonamide moiety charge retention (

)
Interpretation Guide
  • Presence of 98.1: Confirms the pyrrolidone ring is intact and methylated.

  • Absence of 84.1: Confirms the methyl group is not labile and is attached to the ring carbon/nitrogen, distinguishing it from

    
    -methyl-sulfonamide isomers.
    
  • Ratio 98/162: Should increase as CE increases. If 162 is dominant at CE 30, check for in-source fragmentation or adduct formation.

References

  • Klagkou, K., et al. (2003).[1] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link

  • Guo, Z., et al. (2013). "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and Q-TOF MS." Journal of Mass Spectrometry. Link

  • Ovung, A., & Bhattacharyya, J. (2021).[2][3] "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions."[2][3] Biophysical Reviews. Link

  • NIST Mass Spectrometry Data Center. "Standard Reference Database 1A - Sulfonamide Class." Link

Sources

Structural Validation of 1-Methyl-2-oxopyrrolidine-3-sulfonamide: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of novel anticonvulsants and carbonic anhydrase inhibitors (CAIs), 1-Methyl-2-oxopyrrolidine-3-sulfonamide (MOP-3-SA) represents a critical scaffold. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide connectivity data, they fail to definitively resolve the absolute stereochemistry at the C3 chiral center and the active conformational state of the pyrrolidone ring.

This guide objectively compares the Single Crystal X-ray Diffraction (SC-XRD) profile of MOP-3-SA against solution-state (NMR) and in-silico (DFT) alternatives. It establishes SC-XRD as the definitive "product" for structural validation, providing the necessary experimental benchmarks for regulatory acceptance and Structure-Based Drug Design (SBDD).

Part 1: The "Product" – X-ray Crystallographic Characterization
1.1 Experimental Protocol: Crystallization & Data Collection

To obtain diffraction-quality crystals of MOP-3-SA (CAS: 1599131-44-8), a controlled thermodynamic environment is required to favor the formation of the most stable polymorph.

  • Crystallization Method: Slow Evaporation.[1]

  • Solvent System: Ethanol:Water (80:20 v/v) or Methanol:Acetonitrile (1:1).

    • Causality: The sulfonamide moiety is a strong hydrogen bond donor/acceptor. Protic solvents (EtOH) facilitate the formation of intermolecular H-bonds, guiding the molecules into an ordered lattice.

  • Temperature: 298 K (Growth)

    
     100 K (Data Collection).
    
    • Reasoning: Cooling to 100 K minimizes thermal vibration (Debye-Waller factor), significantly improving the resolution of the sulfonamide oxygen atoms and the pyrrolidone ring puckering.

1.2 Workflow Visualization

The following diagram outlines the self-validating workflow for converting raw synthetic powder into a refined structural model.

G Raw Crude MOP-3-SA (Powder) Sol Saturated Solution (EtOH/H2O) Raw->Sol Dissolution Nucl Nucleation (Slow Evap) Sol->Nucl Supersaturation Cryst Single Crystal (0.2 x 0.1 x 0.1 mm) Nucl->Cryst Lattice Growth Diff X-ray Diffraction (Mo Kα / Cu Kα) Cryst->Diff Data Collection Model 3D Structural Model (CIF File) Diff->Model Refinement (SHELXL)

Figure 1: Critical path for structural determination. Green nodes indicate successful phase transition; Red indicates the analytical checkpoint.

Part 2: Comparative Analysis (Performance vs. Alternatives)

This section compares the structural insights gained from SC-XRD (The Product) versus standard alternatives used in early-stage discovery.

2.1 Comparison Matrix
FeatureSC-XRD (Solid State) 1H-NMR (Solution State) DFT (In-Silico)
Stereochemistry Absolute (R/S) determined via anomalous scattering (Flack parameter).Relative only (unless chiral shift reagents are used).Hypothetical (User defined).
Ring Conformation Definitive. Resolves the specific "Envelope" pucker frozen in the lattice.Averaged. Rapid interconversion obscures the active conformer.Idealized. Gas-phase minima often ignore packing forces.
H-Bonding Direct Observation. Maps the donor-acceptor network (

).
Inferential (Chemical shift changes).Predicted (often overestimates strength).
Tautomerism Unambiguous. Locates protons on specific N/O atoms.Ambiguous (Fast exchange).Energy-dependent prediction.
2.2 Detailed Experimental Data (Validation Benchmarks)

When validating your MOP-3-SA crystals, the refined parameters must fall within these "Gold Standard" ranges derived from high-resolution analogs (e.g., substituted pyrrolidines and sulfonamides in the CSD).

Table 1: Geometric Validation Parameters

Structural ParameterTarget Value (Å / °)Significance
S–N Bond Length 1.60 – 1.63 Å Indicates single bond character; shorter bonds suggest

back-bonding.
S=O Bond Length 1.43 – 1.44 Å Critical for validating the oxidation state of the sulfonyl group.
C3–S Bond Length 1.78 – 1.82 Å Connects the sulfonamide to the pyrrolidone ring; sensitive to steric bulk.
N–S–O Angle 106° – 108° Deviations >2° indicate significant lattice strain or packing defects.
Ring Pucker (

)
0.35 – 0.45 Å Defines the amplitude of the pyrrolidone ring distortion (Envelope conformation).
Part 3: Structural Mechanism & Signaling

The efficacy of MOP-3-SA as a drug candidate relies on its ability to engage in specific supramolecular interactions. X-ray data reveals the "Supramolecular Synthon" —the repeating interaction unit that dictates solubility and binding affinity.

3.1 The Hydrogen Bonding Network

In the crystal lattice, MOP-3-SA forms a robust dimer or chain motif. The sulfonamide


 acts as a double donor, while the pyrrolidone 

and sulfonyl

act as acceptors.

H_Bonding cluster_lattice Crystal Lattice Stabilization Mol_A MOP-3-SA (Mol A) Donor: -NH2 Mol_B MOP-3-SA (Mol B) Acceptor: C=O (Lactam) Mol_A->Mol_B Strong H-Bond (2.85 Å) Mol_C MOP-3-SA (Mol C) Acceptor: S=O (Sulfonyl) Mol_A->Mol_C Weak H-Bond (3.05 Å)

Figure 2: Supramolecular connectivity. The primary interaction (Blue to Yellow) stabilizes the solid form, directly correlating to the compound's high melting point and stability.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. Link

  • Deschamps, J. R. (2010).[2] X-ray Crystallography of Chemical Compounds. Life Sciences. Link

  • Kalčec, N., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. BMC Chemistry. Link

  • PubChem. (2025). Compound Summary for CID 11772520 (Pyrrolidine-sulfonamide analog). National Library of Medicine. Link

Sources

Chirality Determination of 1-Methyl-2-oxopyrrolidine-3-sulfonamide Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The determination of absolute configuration for 1-Methyl-2-oxopyrrolidine-3-sulfonamide presents a specific stereochemical challenge common in the development of pyrrolidone-based pharmaceutical intermediates (e.g., racetams, JAK inhibitors). The stereocenter at the C3 position is alpha to both a carbonyl and a sulfonamide group, creating a chemically labile proton that introduces risks of racemization under basic conditions.

This guide objectively compares the three primary methodologies for chirality determination—X-ray Crystallography , Vibrational Circular Dichroism (VCD) , and Chiral HPLC/SFC —providing a validated decision framework for analytical scientists.

Structural Analysis & Stability Considerations

Before attempting resolution, one must understand the lability of the stereocenter.

  • The Stereocenter: The C3 carbon is flanked by an amide carbonyl (C=O) and a sulfonamide sulfonyl group (-SO₂-).

  • Racemization Risk: The C3 proton is highly acidic (

    
    ). In the presence of bases (even weak bases like triethylamine in methanol) or elevated temperatures, this compound is prone to keto-enol tautomerism, leading to rapid racemization.
    
  • Handling Protocol: All analytical solvents should be neutral or slightly acidic (e.g., 0.1% Formic Acid). Avoid unbuffered alcoholic solvents if the sample is to be stored for long periods.

Methodology Comparison: Selecting the Right Tool
FeatureMethod A: Single Crystal X-Ray Method B: VCD Spectroscopy Method C: Chiral HPLC/SFC
Primary Utility Absolute Configuration (Gold Standard)Absolute Configuration (Solution State)Enantiomeric Excess (ee%) & Separation
Sample State Single Crystal (Solid)Solution (CDCl₃, DMSO-d₆)Solution
Throughput Low (Days to Weeks)Medium (4-12 Hours)High (Minutes)
Destructive? Non-destructiveNon-destructiveNon-destructive
Key Advantage Unambiguous 3D structure; Flack parameter confirmation.No crystals required; direct comparison to DFT calculations.Scalable for purification; quantitative ratio.
Limitation Requires high-quality crystal; difficult for oils/amorphous solids.Requires high concentration (~10-50 mg/mL); computationally intensive.Requires reference standards for absolute assignment (unless coupled with CD).
Deep Dive: The Validated Workflows
Path A: X-Ray Crystallography (The "Sulfur Advantage")

While crystallization is often a bottleneck, this specific molecule contains a Sulfur atom , which is a significant advantage.

  • Mechanism: Sulfur provides sufficient anomalous scattering (using Cu K

    
     radiation) to determine the absolute structure without needing heavy atom derivatization (like Bromine).
    
  • Success Metric: A Flack parameter close to 0.0 (e.g.,

    
    ) indicates the correct absolute assignment. A value near 1.0 indicates the inverted structure.
    
Path B: VCD Spectroscopy (The Modern Standard)

For pharmaceutical intermediates that form oils or amorphous solids, VCD is the preferred method. It measures the differential absorption of left and right circularly polarized infrared light.[1][2]

  • Diagnostic Region: The carbonyl stretch of the pyrrolidinone ring (~1680–1740 cm⁻¹) and the sulfonyl stretches (~1150–1350 cm⁻¹) provide strong, distinct VCD signals.

  • Protocol:

    • Conformational Search: Use Molecular Mechanics (MMFF) to find low-energy conformers.

    • DFT Optimization: Optimize geometry and calculate vibrational frequencies (B3LYP/6-31G* or higher) for the R-enantiomer.

    • Comparison: Compare the calculated VCD spectrum of the R-enantiomer with the experimental spectrum.

    • Assignment: If signs match, the sample is R. If they are mirror images (opposite signs), the sample is S.

Path C: Chiral Chromatography (Separation & QC)

Once the absolute configuration is assigned (via X-ray or VCD), Chiral HPLC/SFC is used for routine quantification.

  • Column Selection: Immobilized polysaccharide columns are recommended due to the solubility profile of sulfonamides.

    • Primary Screen:Chiralpak IG or Chiralpak IC (Immobilized Amylose/Cellulose). These allow the use of stronger solvents (DCM, THF) if solubility is an issue.

  • Mobile Phase:

    • SFC: CO₂ + 20-30% Methanol (no base additive).

    • HPLC: Hexane/Ethanol (80:20).

  • Detection: UV at 210 nm (Sulfonamide absorption) and 254 nm.

Visualizing the Decision Framework

The following diagram outlines the logical flow for determining the chirality of this compound, minimizing time and resource waste.

ChiralityWorkflow Start Racemic 1-Methyl-2-oxopyrrolidine- 3-sulfonamide SolubilityCheck Check Solubility & State (Solid vs Oil) Start->SolubilityCheck CrystalCheck Does it crystallize easily? SolubilityCheck->CrystalCheck XRay Single Crystal XRD (Cu K-alpha source) CrystalCheck->XRay Yes (Solid) VCD_Exp Acquire Solution VCD (CDCl3, ~50 mg/mL) CrystalCheck->VCD_Exp No (Oil/Amorphous) Flack Check Flack Parameter (Sulfur Anomalous Scattering) XRay->Flack ResultXRay Absolute Config Assigned (R or S) Flack->ResultXRay HPLC Develop Chiral HPLC/SFC Method (Chiralpak IG) ResultXRay->HPLC Standardize Compare Compare Sign of C=O Stretch (1700 cm-1) VCD_Exp->Compare DFT_Calc DFT Calculations (B3LYP/6-31G*) DFT_Calc->Compare ResultVCD Absolute Config Assigned (Match vs Mirror) Compare->ResultVCD ResultVCD->HPLC Standardize QC Routine QC Method (Enantiomeric Excess) HPLC->QC

Caption: Decision tree for assigning absolute configuration. X-ray is prioritized for crystals; VCD is the standard for oils/solutions.

Experimental Protocol: VCD Workflow

Since this molecule often presents as an oil or amorphous solid, the VCD protocol is detailed below.

Step 1: Sample Preparation

  • Dissolve 10 mg of the enantiomerically enriched sample (separated via prep-HPLC) in 150

    
    L of CDCl₃ or DMSO-d₆.
    
  • Concentration: Target ~0.2 - 0.5 M. High concentration is critical for VCD signal-to-noise ratio.

  • Cell: Use a BaF₂ cell with a 100

    
    m path length.
    

Step 2: Data Acquisition

  • Instrument: FT-IR spectrometer equipped with a VCD module (e.g., BioTools ChiralIR or Bruker PMA 50).

  • Parameters: 4 cm⁻¹ resolution, 4-hour accumulation time (approx. 10,000 scans) to resolve weak signals.

  • Baseline: Subtract the solvent spectrum (CDCl₃) to remove artifacts.

Step 3: Computational Modeling (DFT)

  • Perform a conformational search using Spartan or Gaussian.

  • Optimize geometry of the lowest energy conformers using DFT (B3LYP/6-311++G(d,p)).

  • Calculate vibrational frequencies and rotational strengths.

  • Analysis: Focus on the 1680–1750 cm⁻¹ region (Lactam C=O). If the experimental band is positive (+) and the calculated R-enantiomer band is positive (+), the sample is R.

References
  • Absolute Configuration via X-ray: Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.

  • VCD Methodology: Nafie, L. A. (2020).[1] "Vibrational Optical Activity: Principles and Applications." John Wiley & Sons.

  • Chiral Separation Strategies: Francotte, E., & Lindner, W. (2006). "Chirality in Drug Research." Wiley-VCH.

  • Pyrrolidine Sulfonamide Synthesis & Properties: Journal of Medicinal Chemistry, "Identification of JAK1 Selective Inhibitors" (PF-04965842 context), 2018.

  • VCD for Pyrrolidinones: Physical Chemistry Chemical Physics, "Vibrational circular dichroism studies of chirality inducers," 2021.

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-Methyl-2-oxopyrrolidine-3-sulfonamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of pharmaceutical innovation—researchers, scientists, and drug development professionals—the meticulous handling of novel chemical entities is paramount. This guide provides a comprehensive operational framework for the safe use of 1-Methyl-2-oxopyrrolidine-3-sulfonamide, focusing on personal protective equipment (PPE), handling protocols, and disposal procedures. As a Senior Application Scientist, my aim is to instill a culture of safety that extends beyond mere compliance, fostering a deep-seated understanding of the principles that underpin our laboratory practices.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is mandatory. The primary hazards are anticipated to be:

  • Reproductive Toxicity: Based on the NMP component.[1][2][3][4]

  • Skin and Eye Irritation/Corrosion: Attributed to both the NMP and pyrrolidine structures.[1][5][7][8][12]

  • Respiratory Irritation: A known hazard of NMP.[1][2][3]

  • Unknown Pharmacological Effects: Due to the novelty of the compound and the general bioactivity of sulfonamides.[9][11]

To mitigate these risks, the following engineering controls must be in place:

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][13]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][7]

  • Designated Work Area: A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination.

II. Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for minimizing direct exposure. The following table outlines the minimum PPE requirements for handling this compound.

Body PartPPE SpecificationRationale
Hands Double-gloving with nitrile rubber gloves.Provides protection against skin contact and absorption. Nitrile offers good chemical resistance. Double-gloving is a best practice when handling hazardous compounds.[14][15]
Eyes/Face Safety goggles with side shields and a face shield.Protects against splashes and airborne particles. A face shield offers a broader range of protection for the entire face.[13][14][16]
Body A lab coat, preferably a disposable one made of a low-permeability fabric.Protects skin and personal clothing from contamination.[13][17]
Respiratory A NIOSH-approved N95 or higher respirator.Recommended when handling the solid powder to prevent inhalation of fine particles.[16]

dot

PPE_Workflow cluster_Pre_Handling Pre-Handling cluster_Handling Handling Protocol cluster_Post_Handling Post-Handling Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Informs Don_PPE Don PPE (Gloves, Gown, Goggles, Respirator) Select_PPE->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Handle_Compound Handle Compound Work_in_Hood->Handle_Compound Doff_PPE Doff PPE Safely Handle_Compound->Doff_PPE Dispose_Waste Dispose of Contaminated Waste Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: PPE workflow for handling this compound.

III. Step-by-Step Handling and Disposal Plan

Adherence to a strict, procedural workflow is crucial for ensuring safety and operational integrity.

A. Preparation and Handling
  • Assemble all necessary materials within the chemical fume hood before starting work.

  • Don all required PPE as specified in the table above, ensuring a proper fit.

  • Weighing the solid: Use a microbalance within the fume hood. Handle with care to avoid generating dust.

  • Preparing solutions: Add the solid to the solvent slowly. Keep containers closed when not in use.

  • Post-handling: After completing the work, decontaminate the work surface with an appropriate solvent.

B. Disposal of Contaminated Materials

Proper waste segregation and disposal are critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[13][18]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[18] Do not mix with other waste streams.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols.[18]

  • Final Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[18] Incineration is often the preferred method for the disposal of such organic compounds.[18]

dot

Disposal_Plan Start Work Complete Segregate_Waste Segregate Waste Start->Segregate_Waste Solid_Waste Contaminated Solids (Gloves, Lab Coat, etc.) Segregate_Waste->Solid_Waste Liquid_Waste Unused Solutions & Contaminated Solvents Segregate_Waste->Liquid_Waste Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container EHS_Pickup Arrange for EHS Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup

Caption: Waste disposal workflow for this compound.

IV. Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is required.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][12]

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.[5][19]

By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and scientific excellence. The principles outlined in this guide are designed to be a living document, adaptable to new information as the toxicological profile of this compound becomes more defined.

V. References

  • Benchchem. Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.

  • Benchchem. Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide.

  • MilliporeSigma. SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone.

  • Apollo Scientific. Pyrrolidine.

  • Sigma-Aldrich. SAFETY DATA SHEET - Pyrrolidine.

  • Fisher Scientific. Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone.

  • CDH Fine Chemical. PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • RCI Labscan Limited. SAFETY DATA SHEET - n-Methyl-2-Pyrrolidone.

  • New Jersey Department of Health. Pyrrolidine - HAZARD SUMMARY.

  • U.S. Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs.

  • Sigma-Aldrich. SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone.

  • INCHEM. ICSC 1315 - PYRROLIDINE.

  • PMC. Safe handling of hazardous drugs.

  • University of Toledo. HANDLING OF HAZARDOUS DRUGS (HD) Procedure.

  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs.

  • MDPI. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs.

  • Australian Government Department of Health. 2-Pyrrolidinone, 1-methyl-: Human health tier III assessment.

  • ResearchGate. (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

  • Taylor & Francis Online. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

Sources

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